molecular formula C17H19N3O5S B2759797 (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate CAS No. 1321852-11-2

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B2759797
M. Wt: 377.42
InChI Key: HWPCCZPXLLDXQB-SOFGYWHQSA-N
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Description

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Potentiometric Studies and Biological Activity

Research on 4-hydroxy-6H-1,3oxazin-6-ones, which share structural similarities with the compound , demonstrates their properties as weak OH acids. These compounds exhibit biological activity, suggesting potential applications in developing therapeutic agents. The study highlights the significance of substituents in influencing biological activity, which could be relevant for further research on the compound (Lalaev et al., 2006).

Condensing Agents in Chemical Synthesis

Another related compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), serves as an efficient condensing agent for forming amides and esters. This finding suggests that similar compounds, including the one , could be explored for their utility in facilitating chemical syntheses (Kunishima et al., 1999).

Corrosion Inhibition

Triazine derivatives have been found effective as corrosion inhibitors for mild steel in acidic environments. This application is particularly relevant for industries seeking to protect infrastructure and equipment against corrosion. The study suggests that electron-donating functional groups significantly enhance corrosion inhibition efficiency (Singh et al., 2018).

Amine Exchange Reactions

Research on 3-tert-butyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine hydroiodide indicates its involvement in amine exchange reactions with amino acids. This property could be exploited in designing novel compounds or in the synthesis of targeted molecules for various applications (Min’yan’ et al., 2010).

Drug Delivery Systems

The encapsulation of lipophilic pyrenyl derivatives in water-soluble metalla-cages demonstrates an innovative approach to drug delivery. This research area could be relevant for the compound , particularly in exploring its potential as a carrier or modifier in pharmaceutical formulations (Mattsson et al., 2010).

properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-11-16(22)20(17(26-4)19-18-11)10-25-15(21)8-6-12-5-7-13(23-2)14(9-12)24-3/h5-9H,10H2,1-4H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPCCZPXLLDXQB-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C=CC2=CC(=C(C=C2)OC)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N(C1=O)COC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

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